Cas no 82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one)

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
- 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone
- 2-ACETONYLOXY-3,4-DIFLUORO NITROBENZENE
- 1-(2,3-difluoro-6-nitrophenoxy)acetone
- 3,4-difluoro-2-(2-oxopropyloxy)nitrobenzene
- 1-Acetone-oxo-3,4-difluoro-nitrobenzene
- 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone (ACI)
- AKOS015837671
- AC-9089
- 1-(2,3-Difluoro-6-nitro-phenoxy)-propan-2-one
- MFCD00792468
- ZJVPAAJHCJMGGL-UHFFFAOYSA-N
- 82419-32-7
- 2-ACETONYLOXO-3,4-DIFLUORONITROBENZENE
- 2-ACETONYLOXY-3,4-DIFLUORONITROBENZENE
- FT-0641864
- SCHEMBL2919528
- DTXSID70361478
- 2-acetonyloxy-3,4-difluoronitro-benzene
- DB-075840
-
- MDL: MFCD00792468
- Inchi: 1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
- InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
- SMILES: O=C(COC1C([N+](=O)[O-])=CC=C(F)C=1F)C
Computed Properties
- Exact Mass: 231.03400
- Monoisotopic Mass: 231.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 72.1A^2
- Tautomer Count: 3
- XLogP3: 1.7
Experimental Properties
- Color/Form: solid
- Density: 1.41
- Melting Point: 40 ºC
- Boiling Point: 335.4 °C at 760 mmHg
- Flash Point: 156.6 °C
- Refractive Index: 1.507
- PSA: 72.12000
- LogP: 2.36400
- Solubility: Not available
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Security Information
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Customs Data
- HS CODE:29155000
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM129418-1g |
1-(2,3-difluoro-6-nitrophenoxy)propan-2-one |
82419-32-7 | 97% | 1g |
$356 | 2024-07-23 | |
Crysdot LLC | CD12028132-1g |
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one |
82419-32-7 | 97% | 1g |
$377 | 2024-07-24 | |
Alichem | A019146544-1g |
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one |
82419-32-7 | 97% | 1g |
$335.72 | 2023-09-01 |
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Production Method
Synthetic Routes 1
2.1 Reagents: Hydrochloric acid Solvents: Methanol
Synthetic Routes 2
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, 70 °C
Synthetic Routes 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5 - 7, 55 - 60 °C
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
2.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone
Synthetic Routes 9
1.2 18 h, 65 °C
1.3 Reagents: Water ; pH 6.5 - 7
Synthetic Routes 10
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Raw materials
- 2,3,4-Trifluoronitrobenzene
- 2,3-Difluoro-6-nitrophenol
- (2-Methyl-1,3-dioxolan-2-yl)methanol
- 2-Chloro-3,4-difluoronitrobenzene
- 2,4-Dichloro-3-fluoronitrobenzene
- 1,3-Dioxolane, 2-[(2,3-difluoro-6-nitrophenoxy)methyl]-2-methyl-
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Preparation Products
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Related Literature
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
Additional information on 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Research Briefing on 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) in Chemical Biology and Pharmaceutical Applications
The compound 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate or intermediate in pharmaceutical development.
Recent studies have highlighted the role of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one as a key intermediate in the synthesis of novel fluorinated compounds. Fluorinated molecules are of particular interest in drug discovery due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The presence of both nitro and difluoro substituents in this compound suggests potential applications in the development of kinase inhibitors or anti-inflammatory agents, as these functional groups are often found in bioactive molecules targeting such pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in click chemistry reactions, demonstrating its efficacy as a building block for the synthesis of more complex pharmacophores. The research team successfully utilized 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one to create a series of triazole derivatives with promising activity against cancer cell lines, particularly in breast and lung cancer models. The study reported IC50 values in the low micromolar range, suggesting potential for further optimization.
In terms of synthetic methodology, recent advances have improved the yield and purity of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one production. A 2024 patent application describes a novel catalytic system that reduces byproduct formation during the nitration step, achieving yields exceeding 85% with high purity (>98%). This development is particularly significant for scaling up production for preclinical studies.
Pharmacokinetic studies of derivatives containing the 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one moiety have shown favorable absorption and distribution profiles in animal models. The fluorinated aromatic ring appears to confer improved membrane permeability compared to non-fluorinated analogs, while the nitro group serves as both a hydrogen bond acceptor and a potential site for further chemical modification.
Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary results suggest that the nitro group can be selectively reduced in hypoxic tumor environments, potentially enabling the development of hypoxia-activated prodrugs. This application could address a significant challenge in cancer therapy by improving the selectivity of chemotherapeutic agents for tumor tissue over healthy cells.
Safety and toxicology assessments of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one and its derivatives are currently underway in several academic and industrial laboratories. Early data indicate that while the compound shows moderate cytotoxicity at high concentrations, its therapeutic index may be favorable when used as part of more complex molecular architectures. Researchers are particularly interested in how structural modifications might further improve this profile.
The compound's potential extends beyond therapeutic applications. Recent work has explored its use in chemical biology as a photoaffinity labeling agent, taking advantage of the nitro group's photoreactivity. This application could prove valuable in target identification and validation studies, particularly for poorly characterized protein targets.
In conclusion, 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique combination of fluorinated and nitro functional groups offers multiple avenues for drug discovery and development. Continued research will likely uncover additional applications and optimize its properties for specific therapeutic indications. The coming years should see increased activity around this molecule as its potential becomes more fully realized.
82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one) Related Products
- 1251612-46-0(4-(3-fluorophenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 72754-04-2(2,6-Dibromo-1,8-naphthyridine)
- 2097946-98-8(N-Ethyl-N-(tetrahydrothiophen-3-yl)pyrrolidine-2-carboxamide)
- 1805695-15-1(Ethyl 2-hydrazinyl-3-methylbenzoate)
- 2090028-71-8(2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid)
- 1812174-96-1(trans-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol)
- 2059942-74-2(8,8-dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)
- 2034377-27-8(1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)
- 339026-93-6(1H-Imidazo[4,5-b]pyridine, 1-hydroxy-2-(4-methoxyphenyl)-)
- 2103595-65-7(methyl 5,6-dimethylmorpholine-3-carboxylate)
